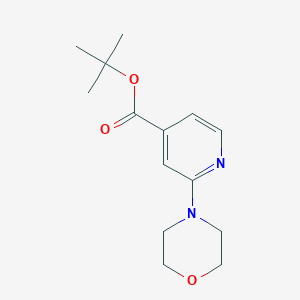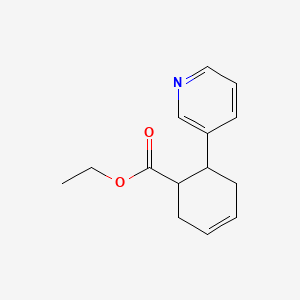![molecular formula C17H26N2O2 B1607971 Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate CAS No. 845885-92-9](/img/structure/B1607971.png)
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate
Übersicht
Beschreibung
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group attached to a piperazine ring, which is further substituted with a phenethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate typically involves the reaction of 4-phenethylpiperazine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ester derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The phenethyl group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The piperazine ring can modulate the compound’s binding affinity and selectivity for its targets, leading to various pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate can be compared with other piperazine derivatives, such as:
Ethyl 3-(4-phenylpiperazin-1-yl)propanoate: Similar structure but lacks the phenethyl group, which may result in different pharmacological properties.
Ethyl 3-(4-methylpiperazin-1-yl)propanoate: Contains a methyl group instead of a phenethyl group, leading to variations in biological activity.
Ethyl 3-(4-benzylpiperazin-1-yl)propanoate: Features a benzyl group, which can influence the compound’s solubility and interaction with biological targets.
This compound is unique due to the presence of the phenethyl group, which can enhance its pharmacological profile and make it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-17(20)9-11-19-14-12-18(13-15-19)10-8-16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPUVEUXUSMCIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383445 | |
| Record name | Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845885-92-9 | |
| Record name | Ethyl 3-[4-(2-phenylethyl)piperazin-1-yl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)

![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)




